molecular formula C₁₄H₁₄IN B1140156 3-Iodopropylene-1-naphthalene Methyl Amine CAS No. 1076198-32-7

3-Iodopropylene-1-naphthalene Methyl Amine

Cat. No. B1140156
CAS RN: 1076198-32-7
M. Wt: 323.17
InChI Key:
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Description

3-Iodopropylene-1-naphthalene methyl amine (IPNMA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPNMA is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is synthesized through a multi-step process that involves several chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodopropylene-1-naphthalene Methyl Amine is not fully understood. However, it is believed that 3-Iodopropylene-1-naphthalene Methyl Amine exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-Iodopropylene-1-naphthalene Methyl Amine has also been shown to inhibit the activity of several enzymes that are involved in the proliferation of cancer cells. Additionally, 3-Iodopropylene-1-naphthalene Methyl Amine has been found to disrupt the cell membrane of bacterial cells, leading to their death.
Biochemical and Physiological Effects
3-Iodopropylene-1-naphthalene Methyl Amine has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-Iodopropylene-1-naphthalene Methyl Amine can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 3-Iodopropylene-1-naphthalene Methyl Amine has been shown to inhibit the activity of several enzymes that are involved in the proliferation of cancer cells. In vivo studies have shown that 3-Iodopropylene-1-naphthalene Methyl Amine can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Iodopropylene-1-naphthalene Methyl Amine in lab experiments is its potent anticancer and antimicrobial activity. Additionally, 3-Iodopropylene-1-naphthalene Methyl Amine is relatively easy to synthesize, and its chemical properties are well understood. However, one of the main limitations of using 3-Iodopropylene-1-naphthalene Methyl Amine in lab experiments is its toxicity. 3-Iodopropylene-1-naphthalene Methyl Amine has been shown to be toxic to both cancer cells and normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-Iodopropylene-1-naphthalene Methyl Amine. One of the most significant areas of research is the optimization of the synthesis method to increase the yield of 3-Iodopropylene-1-naphthalene Methyl Amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-Iodopropylene-1-naphthalene Methyl Amine and its potential applications in other areas of scientific research. Finally, more studies are needed to evaluate the toxicity of 3-Iodopropylene-1-naphthalene Methyl Amine and its potential side effects in humans.
Conclusion
In conclusion, 3-Iodopropylene-1-naphthalene Methyl Amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of 3-Iodopropylene-1-naphthalene Methyl Amine involves several chemical reactions, and the overall yield of 3-Iodopropylene-1-naphthalene Methyl Amine from this process is approximately 50%. 3-Iodopropylene-1-naphthalene Methyl Amine has been extensively studied for its potential applications in medicinal chemistry, and it has been shown to exhibit potent anticancer and antimicrobial activity. However, 3-Iodopropylene-1-naphthalene Methyl Amine is toxic to both cancer cells and normal cells, which can limit its use in certain applications. There are several future directions for the research and development of 3-Iodopropylene-1-naphthalene Methyl Amine, including the optimization of the synthesis method, further studies on its mechanism of action, and the evaluation of its toxicity and potential side effects in humans.

Synthesis Methods

The synthesis of 3-Iodopropylene-1-naphthalene Methyl Amine involves several steps, starting from the reaction of 1-naphthalene with chloroacetyl chloride to form 1-(chloroacetyl)naphthalene. This compound is then reacted with sodium iodide and triethylamine to form 1-(iodoacetyl)naphthalene. The final step involves the reaction of 1-(iodoacetyl)naphthalene with propylene amine to form 3-Iodopropylene-1-naphthalene Methyl Amine. The overall yield of 3-Iodopropylene-1-naphthalene Methyl Amine from this process is approximately 50%.

Scientific Research Applications

3-Iodopropylene-1-naphthalene Methyl Amine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 3-Iodopropylene-1-naphthalene Methyl Amine is in the field of medicinal chemistry. 3-Iodopropylene-1-naphthalene Methyl Amine has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-Iodopropylene-1-naphthalene Methyl Amine has been found to possess significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-3-iodo-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-9,16H,10-11H2/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDOINGZYLZAOT-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CNC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopropylene-1-naphthalene Methyl Amine

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